1-(3-Methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-8-4-3-5-10(6-8)17-12(18)7-11(13(17)19)21-14-16-15-9(2)20-14/h3-6,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCLEZRHPXVWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrrolidine core substituted with a methylphenyl group and a thiadiazole moiety. Its molecular formula is with a molecular weight of approximately 304.38 g/mol. The presence of the thiadiazole ring is significant as it is often associated with various biological activities.
Antidiabetic Activity
Research has indicated that derivatives of thiadiazole compounds exhibit notable antidiabetic properties. For instance, compounds containing the thiadiazole structure have been identified as protein tyrosine phosphatase 1B (PTP1B) inhibitors, which are crucial in the regulation of insulin signaling pathways. A study found that certain derivatives demonstrated IC50 values ranging from 0.41 to 4.68 μM against PTP1B, suggesting strong inhibitory potential compared to standard drugs .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. In a series of studies, various substituted thiadiazoles were synthesized and tested against Gram-positive and Gram-negative bacteria. Some compounds exhibited significant antibacterial activity, indicating that modifications in the thiadiazole structure can enhance efficacy against microbial strains .
Cytotoxicity Studies
Cytotoxicity assays are essential in assessing the safety profile of new compounds. In vitro studies have shown that certain derivatives of this compound display low cytotoxicity across different cell lines, making them promising candidates for further development in therapeutic applications .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of PTP1B, which plays a role in insulin resistance. This inhibition can enhance insulin signaling and improve glucose uptake in cells.
- Antimicrobial Mechanism : The exact mechanism by which thiadiazole derivatives exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have shown that compounds similar to 1-(3-Methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione exhibit significant antimicrobial properties. The thiadiazole moiety is known for its ability to disrupt bacterial cell walls and inhibit enzymatic functions critical for bacterial survival.
Case Study: Synthesis and Testing
A study synthesized derivatives of this compound and tested them against various bacterial strains. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for development as new antimicrobial agents .
Anti-inflammatory Properties
The compound also shows promise in reducing inflammation. Research indicates that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis .
Agricultural Applications
Fungicidal Properties
The unique structure of this compound suggests potential use as a fungicide. Thiadiazole derivatives are known for their ability to combat fungal pathogens in crops.
Case Study: Field Trials
Field trials conducted on various crops demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections compared to untreated controls. These findings support further exploration into its use as an eco-friendly agricultural treatment .
Materials Science
Polymer Additives
In materials science, the compound's stability and reactivity make it an interesting candidate for use as an additive in polymers. It can enhance the mechanical properties and thermal stability of polymer matrices.
Research Findings
Studies have shown that incorporating this compound into polymer blends can improve their resistance to thermal degradation and increase their lifespan under environmental stressors .
Q & A
Q. How can researchers optimize the synthesis of 1-(3-Methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione to maximize yield and purity?
Q. Which analytical techniques are critical for characterizing the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 6.7–7.7 ppm) .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for pyrrolidine-2,5-dione) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% is typical for research-grade material) .
- Mass Spectrometry (MS): Verify molecular weight (e.g., [M+H]⁺ peak matching theoretical value) .
Table 2: Key Analytical Data
| Technique | Key Observations | Reference |
|---|---|---|
| H-NMR | Aromatic protons, methyl groups | |
| IR | C=O, C-S stretches | |
| HPLC | Retention time consistency |
Q. What stability considerations are essential for handling this compound under experimental conditions?
Methodological Answer:
- Test stability under varying pH and temperature using accelerated degradation studies. Store at –20°C in anhydrous conditions to prevent hydrolysis .
- Use thermogravimetric analysis (TGA) to assess thermal decomposition thresholds (e.g., >150°C for similar pyrrolidine derivatives) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the thiadiazole and pyrrolidine-2,5-dione moieties?
Methodological Answer:
- Apply density functional theory (DFT) to calculate electron density maps, identifying nucleophilic/electrophilic sites (e.g., sulfur atoms in thiadiazole as reactive centers) .
- Use reaction path search algorithms (e.g., artificial force-induced reaction method) to model intermediates and transition states .
- Validate predictions with kinetic studies (e.g., rate constants for sulfanyl group reactions) .
Q. What strategies resolve contradictions between observed biological activity and structural analogs?
Methodological Answer:
- Perform structure-activity relationship (SAR) studies by synthesizing derivatives with modified substituents (e.g., replacing 3-methylphenyl with fluorophenyl) .
- Use molecular docking to compare binding affinities with target proteins (e.g., enzymes in microbial pathways) .
- Cross-validate biological assays (e.g., antimicrobial IC₅₀ vs. cytotoxicity in mammalian cells) to isolate specific interactions .
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Combine 2D-NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., aromatic protons) .
- Compare experimental X-ray crystallography data (if available) with computational crystal structure predictions .
- Re-examine synthesis steps for potential byproducts (e.g., regioisomers from thiadiazole substitution) .
Q. What experimental designs are optimal for studying the compound's interactions with biological membranes?
Methodological Answer:
- Use surface plasmon resonance (SPR) to quantify binding kinetics with lipid bilayers .
- Employ fluorescence anisotropy to measure membrane fluidity changes upon compound incorporation .
- Conduct molecular dynamics simulations to model partitioning behavior (e.g., logP calculations vs. observed permeability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
